Cas no 2171888-64-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid structure
2171888-64-3 structure
Product name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid
CAS No:2171888-64-3
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5807401
PubChem ID:165537915

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
    • EN300-1510107
    • 2171888-64-3
    • インチ: 1S/C28H34N2O5/c1-28(2,26(33)30-24-15-5-3-4-14-22(24)25(31)32)17-29-27(34)35-16-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23/h6-13,22-24H,3-5,14-17H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: BVHZLDNUGGHVAZ-UHFFFAOYSA-N
    • SMILES: OC(C1CCCCCC1NC(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 746
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 5.3

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1510107-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
1g
$0.0 2023-06-05
Enamine
EN300-1510107-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1510107-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1510107-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1510107-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1510107-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1510107-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1510107-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1510107-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cycloheptane-1-carboxylic acid
2171888-64-3
5000mg
$9769.0 2023-09-27

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocycloheptane-1-carboxylic acidに関する追加情報

Compound CAS No. 2171888-64-3: 2,3-{(9H-Fluoren-9-yl)methoxycarbonylamino}-2,2-dimethylpropanamidocycloheptane-1-carboxylic Acid

The compound with CAS number 2171888-64-3, named as 2,3-{(9H-fluoren-9-yl)methoxycarbonylamino}-2,2-dimethylpropanamidocycloheptane-1-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a cycloheptane ring substituted with a carboxylic acid group and an amide moiety derived from a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc group suggests that this compound may have applications in peptide synthesis or as a protecting group in organic synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The Fmoc group, in particular, has been extensively used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an attractive candidate for use in the synthesis of bioactive peptides or as a building block in medicinal chemistry.

The structure of this compound also includes a cycloheptane ring, which adds rigidity and potentially enhances the bioavailability of the molecule. Cycloheptane derivatives are known for their ability to mimic certain aspects of natural product structures, making them valuable in the design of novel therapeutic agents. The substitution pattern on the cycloheptane ring further suggests that this compound could exhibit unique pharmacokinetic properties, such as improved solubility or enhanced membrane permeability.

In terms of synthesis, the preparation of this compound likely involves a multi-step process that includes the coupling of the Fmoc group to an appropriate amino acid derivative followed by cyclization to form the cycloheptane ring. The use of advanced coupling reagents and protecting groups would be essential to ensure high yields and purity during the synthesis process.

Recent research has also explored the use of similar compounds in materials science, particularly in the development of self-healing polymers and advanced coatings. The presence of reactive functional groups such as amides and carboxylic acids makes this compound a potential candidate for cross-linking reactions or as a precursor for high-performance materials.

Furthermore, computational studies have been conducted to predict the biological activity and toxicity profile of this compound. These studies utilize molecular docking simulations and quantitative structure-activity relationship (QSAR) models to assess its potential as an inhibitor of specific enzymes or receptors. Initial findings suggest that this compound may exhibit moderate inhibitory activity against certain targets, warranting further experimental validation.

In conclusion, CAS number 2171888-64-3 represents a promising compound with diverse applications across multiple disciplines. Its unique structure, incorporating both the Fmoc group and a cycloheptane ring, positions it as a valuable tool in organic synthesis, drug discovery, and materials science. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for its application in both academic and industrial settings.

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